N,N-Dimethylacetoacetamide
CAS No.: 2044-64-6
Cat. No.: VC21188122
Molecular Formula: C6H11NO2
Molecular Weight: 129.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2044-64-6 |
|---|---|
| Molecular Formula | C6H11NO2 |
| Molecular Weight | 129.16 g/mol |
| IUPAC Name | N,N-dimethyl-3-oxobutanamide |
| Standard InChI | InChI=1S/C6H11NO2/c1-5(8)4-6(9)7(2)3/h4H2,1-3H3 |
| Standard InChI Key | YPEWWOUWRRQBAX-UHFFFAOYSA-N |
| SMILES | CC(=O)CC(=O)N(C)C |
| Canonical SMILES | CC(=O)CC(=O)N(C)C |
Introduction
Chemical Identity and Structure
Basic Information
N,N-Dimethylacetoacetamide is a clear, colorless to yellow liquid compound with the molecular formula C6H11NO2 and a molecular weight of 129.16 . It is registered under the Chemical Abstracts Service (CAS) number 2044-64-6 . The compound is also known by several other names, including Butanamide, N,N-dimethyl-3-oxo-; Acetoacetamide, N,N-dimethyl-; Acetylacetamide, N,N-dimethyl-; and N,N-dimethyl-3-oxobutyramide .
N,N-Dimethylacetoacetamide belongs to the class of β-dicarbonyl compounds, characterized by the presence of two carbonyl groups separated by one carbon atom . As a disubstituted amide, it features two methyl groups attached to the nitrogen atom, contributing to its unique chemical properties and reactivity.
Molecular Structure and Properties
The molecular structure of N,N-Dimethylacetoacetamide includes a carbonyl group adjacent to an amine group with two methyl substituents. This arrangement leads to interesting chemical behavior, including the ability to exist in equilibrium with its enol tautomer in solution. The compound's molecular geometry allows for polar interactions due to the presence of both carbonyl and amine functional groups, which contributes to its solubility characteristics.
An important structural feature of N,N-Dimethylacetoacetamide is the hindered rotation about its amido N-C bond, which makes it a valuable subject for studying chemical kinetics and molecular structure. This property, combined with its tautomeric behavior, influences its reactivity patterns in various chemical reactions.
Physical and Chemical Properties
N,N-Dimethylacetoacetamide possesses a range of physical and chemical properties that determine its behavior in various applications and environmental conditions. The key physical and chemical properties are summarized in the following table:
| Property | Value |
|---|---|
| Melting point | -55 °C |
| Boiling point | 105 °C (literature) |
| Density | 1.067 g/mL at 25 °C |
| Vapor pressure | 19.84 hPa at 25°C |
| Flash point | 252 °F |
| Storage temperature | Inert atmosphere, Room Temperature |
| Water solubility | Soluble, hydrolyzes slowly |
| Physical form | Clear liquid |
| pKa | 12.82±0.46 (Predicted) |
| Color | APHA: ≤350 |
| LogP | 0.91 at 25°C |
These properties are derived from empirical measurements and theoretical predictions . The compound's solubility in water, combined with its slow hydrolysis, affects its environmental fate and biological interactions. Its relatively high boiling point and low vapor pressure indicate moderate volatility under normal conditions.
Synthesis and Production
Synthetic Routes
The synthesis of N,N-Dimethylacetoacetamide can be achieved through several methods, with the primary approach involving the reaction of dimethylamine with acetic acid or acetic anhydride. This reaction pathway represents a general method for the preparation of amides, where a carboxylic acid or acid derivative reacts with an amine to form the corresponding amide product.
The specific synthetic routes for N,N-Dimethylacetoacetamide involve careful control of reaction conditions to optimize yield and minimize the formation of side products. The presence of the β-dicarbonyl functionality requires special considerations during synthesis to prevent unwanted side reactions or decomposition.
Industrial Production
In industrial settings, N,N-Dimethylacetoacetamide is often produced as an 80% solution in water . This formulation facilitates handling and storage while maintaining the compound's chemical stability. Industrial-scale production methods focus on cost-effectiveness, safety, and environmental considerations while ensuring high product quality.
The production process involves careful quality control measures to ensure consistency in color, purity, and performance characteristics. Given its applications in polymer chemistry and as an intermediate in insecticide synthesis, maintaining precise specifications is crucial for its commercial viability.
Applications and Uses
Industrial Applications
N,N-Dimethylacetoacetamide finds diverse applications across multiple industrial sectors. Its unique chemical structure and reactivity make it valuable for various processes . The compound serves as an important organic intermediate in chemical synthesis pathways, particularly in the production of specialized compounds for agrochemical and polymer industries.
The ability of N,N-Dimethylacetoacetamide to participate in various chemical reactions, including condensations, reductions, and oxidations, expands its utility as a versatile building block in organic synthesis. Its moderate reactivity and functional group compatibility allow for selective transformations in complex synthetic sequences.
Role in Polyester Resin Production
One of the primary applications of N,N-Dimethylacetoacetamide is as a general purpose, low color generating co-promoter for unsaturated polyester (FRP) resin formulations . In this role, the compound influences the curing characteristics and final properties of the polyester resins.
The compound is particularly valuable in the production of low volatile organic compound (VOC) unsaturated polyester systems for coatings . This application aligns with increasing regulatory pressure and market demand for environmentally friendly coating technologies with reduced emissions.
Use as a Chemical Intermediate
N,N-Dimethylacetoacetamide serves as an intermediate for the production of insecticides, notably dicrotophos . This application highlights its importance in the agrochemical industry, where precise chemical properties are essential for effective pest control products.
Patents have also been issued for the use of N,N-Dimethylacetoacetamide in hair colorants, indicating its potential applications in cosmetic formulations . This diversity of applications demonstrates the compound's versatility and importance across multiple industrial sectors.
Additionally, N,N-Dimethylacetoacetamide has been identified as a hydrolytic product and a degradation product of the insecticide dicrotophos in soil . Understanding these transformation pathways is important for assessing environmental fate and potential ecological impacts of related agrochemicals.
Metabolism and Toxicology
Absorption and Distribution
Studies on the disposition of N,N-Dimethylacetoacetamide (labeled with 14C) in rats and mice provide valuable insights into its biological fate . When administered orally to male F344 and Wistar-Han rats at doses of 10 or 130 mg/kg, the compound was almost completely absorbed . This high absorption efficiency indicates good bioavailability through the oral route.
Following absorption, N,N-Dimethylacetoacetamide is rapidly eliminated, primarily through urinary excretion. Approximately 80-90% of the administered dose was recovered in rat urine within 24 hours . Similar results were observed in female B6C3F1 mice administered 8 mg/kg of the compound, with 80% of the administered radioactivity recovered in urine and cage rinse within 24 hours .
Distribution studies revealed that less than 3% of the administered dose remained in tissues 24 hours after administration, suggesting minimal tissue accumulation . Fecal excretion and CO2 exhalation were minimal, accounting for approximately 1% and 2% of the dose, respectively . These findings indicate that N,N-Dimethylacetoacetamide undergoes efficient systemic clearance with limited retention in body tissues.
Metabolic Pathways
The metabolism of N,N-Dimethylacetoacetamide has been characterized through the isolation and identification of urinary metabolites following oral administration to male F344 rats at a dose of 435 mg/kg . Liquid chromatography/mass spectrometry analysis revealed several metabolic pathways.
Primary metabolic transformations include:
-
Reduction of the 3-keto group to form N,N-dimethyl-3-hydroxybutanamide
-
Oxidation of the N-methyl groups to generate N-methyl-N-hydroxymethyl-3-hydroxybutanamide and N-hydroxymethyl-3-hydroxybutanamide
-
N-demethylation to produce N-monomethylacetoacetamide (MMAAm)
These metabolic pathways reflect the involvement of various enzymatic systems, including carbonyl reductases and cytochrome P450-mediated oxidations. The identification of these metabolites provides a comprehensive understanding of how N,N-Dimethylacetoacetamide is processed in mammalian systems.
Analytical Methods and Characterization
Spectroscopic Identification
N,N-Dimethylacetoacetamide can be identified and characterized using various spectroscopic techniques. Mass spectrometry provides valuable information about the compound's molecular weight and fragmentation pattern . The National Institute of Standards and Technology (NIST) maintains reference mass spectral data for N,N-Dimethylacetoacetamide in its Chemistry WebBook, which serves as a valuable resource for analytical chemists .
Other spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy, can provide complementary information about the compound's structure, functional groups, and electronic properties. These techniques are essential for quality control in industrial production and for research purposes.
Chromatographic Analysis
Chromatographic methods play a crucial role in the analysis of N,N-Dimethylacetoacetamide and its metabolites. Liquid chromatography coupled with mass spectrometry (LC/MS) has been successfully employed to isolate and characterize urinary metabolites following oral administration of the compound to experimental animals .
These analytical approaches enable quantitative determination of N,N-Dimethylacetoacetamide in various matrices, including biological samples, environmental samples, and industrial formulations. The development of sensitive and specific analytical methods supports research efforts, regulatory compliance, and quality assurance in industrial applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume